Home > Products > Screening Compounds P3488 > 5,6,7,8-Tetrahydropteridine hydrochloride
5,6,7,8-Tetrahydropteridine hydrochloride - 116955-21-6

5,6,7,8-Tetrahydropteridine hydrochloride

Catalog Number: EVT-3075876
CAS Number: 116955-21-6
Molecular Formula: C6H9ClN4
Molecular Weight: 172.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5,6,7,8-Tetrahydropteridine hydrochloride serves as a crucial synthetic precursor in pteridine chemistry. Pteridines represent a class of heterocyclic compounds characterized by a pyrimido[4,5-d]pyrimidine nucleus. These compounds, particularly their reduced forms like tetrahydropteridines, play essential roles as cofactors in various enzymatic reactions within biological systems []. This compound is not naturally occurring and primarily serves as a vital building block for synthesizing more complex pteridine derivatives.

6,7-Dimethyltetrahydropterin

    2-Amino-4-hydroxy-6-(1',2',3',4'-tetrahydroxybutyl)-5,6,7,8-tetrahydropteridine (BP)

    • Compound Description: This compound, along with its hydrogenated form, has been studied for potential therapeutic effects in X-irradiated mice. []
    • Compound Description: This compound represents a stable tetrahydropteridine derivative synthesized alongside pyrimidine carboxylates. []

    6-Methyl-5,6,7,8-tetrahydropterin

    • Compound Description: This compound serves as a precursor for various methylated tetrahydropterin derivatives. Its methylation under alkaline conditions yields 1,3,6-trimethyl-5,6,7,8-tetrahydropterinium chloride, which can further undergo methylation to form 1,3,5,6-tetramethyl-5,6,7,8-tetrahydropterinium chloride. []

    1,3,6-Trimethyl-5,6,7,8-tetrahydropterinium chloride

    • Compound Description: This compound is a methylation product of 6-methyl-5,6,7,8-tetrahydropterin, formed in the presence of sodium hydroxide. Further methylation of this compound can lead to the formation of 1,3,5,6-tetramethyl-5,6,7,8-tetrahydropterinium chloride. []

    1,3,5,6-Tetramethyl-5,6,7,8-tetrahydropterinium chloride

    • Compound Description: This compound is generated by further methylation of 1,3,6-trimethyl-5,6,7,8-tetrahydropterinium chloride. Notably, it undergoes demethylation on a Dowex 50W/3 N-aqueous ammonia column, specifically losing the 5-methyl group to revert to 1,3,6-trimethyl-5,6,7,8-tetrahydropterinium chloride. []

    3,6-Dimethyl-5,6,7,8-tetrahydropterin

    • Compound Description: This compound was utilized as a reference compound in a study investigating the alkylation patterns of tetrahydropterin derivatives. []

    5,6-Dimethyl-5,6,7,8-tetrahydropterin

    • Compound Description: This compound exhibits unique reactivity with trideuteromethyl iodide in alkaline conditions. It undergoes methylation to produce 1,3,5,6-tetramethyl-5,6,7,8-tetrahydropterinium chloride, accompanied by a significant exchange of the 5-methyl group with a trideuteromethyl group. []

    6,8-Dimethyl-5,6,7,8-tetrahydropterin

    • Compound Description: This compound served as a reference in the study examining alkylation patterns in tetrahydropterin derivatives. []

    1,5,6-Trimethyl-5,6,7,8-tetrahydropterin

    • Compound Description: This compound serves as a reference compound in a study investigating the alkylation patterns of tetrahydropterin derivatives. []

    3,5,6-Trimethyl-5,6,7,8-tetrahydropterin

    • Compound Description: This compound serves as a reference compound in a study investigating the alkylation patterns of tetrahydropterin derivatives. []

    6-Methyl-2-methylamino-5,6,7,8-tetrahydropteridin-4(3H)-one

    • Compound Description: This compound serves as a reference compound in a study investigating the alkylation patterns of tetrahydropterin derivatives. []

    6,6-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride

    • Compound Description: This compound, potentially a substrate for the phenylalanine hydroxylating system, was synthesized as its hydrochloride salt. []

    3-Methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide hydrochloride (Tiquinamide)

    • Compound Description: Tiquinamide is a potent gastric anti-secretory compound that protects against chemically induced gastric and duodenal erosions. It delays gastric emptying and intestinal transit and does not primarily affect gastric mucosal blood flow. [, , , ]

    3-Trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine Hydrochloride

    • Compound Description: This compound serves as a key intermediate in the synthesis of sitagliptin, a drug used for the treatment of type 2 diabetes. [, ]

    (6S)-(-)-5,6,7,8-Tetrahydro-6-[propyl-(2-thienyl)ethyl]amino-1-naphthol (Rotigotine)

    • Compound Description: Rotigotine is a dopamine agonist used to treat Parkinson's disease. []

    9-Amino-2,3,5,6,7,8,14-hexahydro-cyclopenta[b]quinoline monohydrate hydrochloride

    • Compound Description: This compound exhibits potential in improving learning and memory. []

    2-Methyl-7-oxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-3-ium chloride

    • Compound Description: This compound is a product of the thermal decomposition of nimustine hydrochloride (ACNU), an alkylating agent used in chemotherapy. []

    FMS586 [3-(5,6,7,8-Tetrahydro-9-isopropyl-carbazol-3-yl)-1-methyl-1-(2-pyridin-4-yl-ethyl)-urea hydrochloride]

    • Compound Description: FMS586 is a selective and orally active antagonist for neuropeptide Y Y5 receptor, showing potential feeding-suppressive properties. []
    • Compound Description: These compounds are diastereomers of tetrahydrobiopterin, a naturally occurring essential cofactor for several enzymes. Their conformational preferences have been studied using NMR and molecular mechanics calculations. []

    Cis-6-phenyl-5-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-2-methoxy-5,6,7,8-tetrahydronaphthalene hydrochloride

    • Compound Description: This compound serves as an intermediate in the preparation of a therapeutic agent for osteoporosis. []

    4-Amino-5,6,7,8-tetrahydropteridines

    • Compound Description: These compounds, analogues of the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (H(4)Bip), act as inhibitors of nitric oxide synthases (NOS), specifically the neuronal isoform (NOS-I). []

    2,4-Diamino-6-(benzyl and pyridylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines

    • Compound Description: These compounds have shown antimalarial and antibacterial properties. []
    • Compound Description: Fadrozole hydrochloride is a potent and selective non-steroidal aromatase inhibitor, showing promise in treating estrogen-dependent diseases, including breast cancer. []

    6-(6-Substituted amino-2-hydroxypropyl)-5,6,7,8-tetrahydrodibenz[c,e]azocines

    • Compound Description: This series of compounds was synthesized via nucleophilic additions to a tetrahydrodibenz[c,e]azocine core. []
    Overview

    5,6,7,8-Tetrahydropteridine hydrochloride is a synthetic compound belonging to the class of tetrahydropteridines, which are derivatives of pteridines. These compounds are characterized by their bicyclic structure, which includes a pteridine ring system that has been reduced at the 5, 6, 7, and 8 positions. The hydrochloride form indicates that the compound is in a salt form with hydrochloric acid, enhancing its stability and solubility in aqueous solutions. Tetrahydropteridines are of significant interest in medicinal chemistry due to their potential biological activities.

    Source

    5,6,7,8-Tetrahydropteridine hydrochloride can be synthesized through various chemical methods. It is often derived from precursors such as dihydropteridines or through the reduction of pteridines. The compound is commercially available from chemical suppliers and is used in various research applications.

    Classification

    This compound falls under the category of heterocyclic compounds, specifically as a pteridine derivative. Pteridines are a class of organic compounds that play crucial roles in biological systems, including serving as precursors to important biomolecules like folic acid and biopterin.

    Synthesis Analysis

    Methods

    The synthesis of 5,6,7,8-tetrahydropteridine hydrochloride can be achieved through several methods:

    1. Reduction of Dihydropteridines: One common method involves the catalytic hydrogenation of dihydropteridines using palladium on carbon as a catalyst. This process typically requires careful control of reaction conditions to prevent decomposition of the product.
    2. Cyclization Reactions: Another approach includes cyclization reactions from simpler precursors that contain appropriate functional groups for forming the pteridine ring system. For instance, intermediates can be generated through hydrolysis and subsequent cyclization under acidic conditions .
    3. Chemoenzymatic Methods: Recent advancements have introduced chemoenzymatic pathways for producing tetrahydropteridines, which utilize enzymes to facilitate specific transformations under mild conditions .

    Technical Details

    The synthesis often requires precise control over pH and temperature to ensure high yields and purity of the desired product. For example, maintaining a specific pH during cyclization can significantly influence the stereochemistry and yield of the product .

    Molecular Structure Analysis

    Structure

    5,6,7,8-Tetrahydropteridine hydrochloride features a bicyclic structure with nitrogen atoms incorporated into its rings. The molecular formula is C7H10N4HClC_7H_{10}N_4\cdot HCl, indicating it contains seven carbon atoms, ten hydrogen atoms, four nitrogen atoms, and one chloride ion.

    Data

    • Molecular Weight: Approximately 174.64 g/mol
    • Melting Point: The compound typically exhibits a melting point range indicative of its crystalline nature.
    • Structural Representation: The structural formula highlights the arrangement of nitrogen atoms within the bicyclic framework.
    Chemical Reactions Analysis

    Reactions

    5,6,7,8-Tetrahydropteridine hydrochloride participates in various chemical reactions due to its reactive functional groups:

    1. Oxidation Reactions: Tetrahydropteridines can undergo oxidation to form corresponding pteridines or other derivatives. This reactivity is valuable for synthesizing more complex molecules .
    2. Substitution Reactions: The presence of nitrogen atoms allows for nucleophilic substitution reactions where substituents can be introduced at various positions on the ring structure.
    3. Hydrogenation: As mentioned earlier, tetrahydropteridine hydrochloride can be synthesized through hydrogenation processes that reduce unsaturated precursors.

    Technical Details

    The kinetics and mechanisms of these reactions often depend on factors such as solvent choice, temperature, and catalysts used during synthesis .

    Mechanism of Action

    Process

    The mechanism by which 5,6,7,8-tetrahydropteridine exerts its biological effects primarily relates to its role as a cofactor in enzymatic reactions. Tetrahydropteridines are involved in the synthesis of neurotransmitters and other biologically active molecules.

    Data

    Research has indicated that tetrahydropteridines may influence pathways related to inflammation and neurotransmission . Their action often involves modulation of enzyme activity by serving as electron donors or acceptors.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as white to off-white crystalline powder.
    • Solubility: Highly soluble in water due to its hydrochloride form; solubility in organic solvents may vary.

    Chemical Properties

    • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
    • Reactivity: Highly reactive towards oxidation; can activate oxygen for hydroxylation reactions .
    Applications

    5,6,7,8-Tetrahydropteridine hydrochloride has several scientific applications:

    1. Pharmaceutical Research: Investigated for potential anti-inflammatory properties and roles in neurological disorders.
    2. Biochemical Studies: Used as a substrate or cofactor in enzymatic assays to study metabolic pathways involving pteridines.
    3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.
    Synthetic Methodologies and Reaction Optimization

    Catalytic Hydrogenation Strategies for Pteridine Reduction

    Catalytic hydrogenation stands as the most direct methodology for synthesizing 5,6,7,8-tetrahydropteridine derivatives from their aromatic precursors. This approach typically employs heterogeneous catalysts under pressurized hydrogen gas to achieve saturation of the pteridine ring system. The foundational patent US3159627A details the reduction of substituted pteridines (e.g., 4-amino-2-phenylpteridine) using Raney nickel catalyst in alcoholic solvents (methanol or ethanol) under mild hydrogen pressure (~50 psi) at ambient temperature, typically requiring 1-48 hours for complete conversion [1]. The process generates the corresponding 5,6,7,8-tetrahydropteridine core while preserving critical functional groups such as amino and aryl substituents.

    A critical observation from these methodologies reveals that unsubstituted pteridine rings exhibit markedly higher reduction rates compared to derivatives bearing electron-donating groups. Catalyst selection profoundly influences both reaction efficiency and product profile. Platinum oxide (PtO₂), particularly effective under acidic conditions, enables quantitative reduction of sensitive substrates like 8-deazapterin analogues when processed with aqueous HCl in ethanol [5] [6]. Conversely, palladium-based catalysts often induce over-reduction or dehalogenation and are generally avoided for this specific transformation.

    Table 1: Catalyst Performance in Pteridine Hydrogenation

    CatalystSolvent SystemPressure (psi)Reaction TimeYield (%)Key Observations
    Raney NickelEthanol501-48 hours60-85General applicability; moderate yields
    PtO₂Ethanol/HCl43 (3 MPa)24 hours93Optimal under acidic conditions
    PtO₂Acetic Acid43 (3 MPa)60 hours59Lower efficiency vs. HCl system
    Pd/CEthanol5024 hours<20Undesired side products dominate

    Aziridine Intermediate-Based Synthesis for Byproduct Mitigation

    Conventional catalytic hydrogenation of folate-type molecules frequently encounters a detrimental side reaction: hydrogenolytic cleavage of the C9-N10 bond. This side reaction severely limits yields in tetrahydrofolate analogue synthesis. To circumvent this limitation, an innovative aziridine ring-opening strategy was developed, introducing a chemoselective alternative [5] [6]. This methodology bypasses direct reduction of the fragile N10-benzoyl linkage by employing a stable aziridine intermediate.

    The synthesis commences with catalytic hydrogenation of 6-hydroxymethylpterin (3), which lacks the N10-benzoyl group and therefore resists C-N bond cleavage. Under optimized HCl/ethanol conditions with PtO₂, this step proceeds efficiently to yield tetrahydro intermediate 6 (93% yield). Subsequent conversion involves either:

    • Two-step sequence: Hydroxymethyl group chlorination (POCl₃, 40% yield) → Base-induced cyclization (K₂CO₃/DBU, 86% yield) to aziridine 5
    • One-step tosylation: Treatment with p-toluenesulfonyl chloride/TBAI/NaOH (50% yield) directly yielding aziridine 5 [5]

    The strained three-membered aziridine ring undergoes regioselective ring-opening upon reaction with aromatic amines (e.g., diethyl N-(p-aminobenzoyl)-L-glutamate) under solvent-free conditions using activated silica gel. This critical coupling step proceeds cleanly (90% yield) without racemization of the glutamate moiety, delivering the 8-deaza-5,6,7,8-tetrahydroaminopterin framework 1 after deprotection. This route completely eliminates the problematic benzylic hydrogenolysis byproduct prevalent in traditional routes [5] [6].

    Solvent and Acidic Condition Optimization in Reductive Cyclization

    The efficiency of pteridine hydrogenation exhibits profound dependence on solvent polarity, protic character, and acidic additive concentration. Systematic optimization studies reveal that ethanol consistently outperforms methanol, acetone, or acetic acid as the reaction medium when paired with aqueous HCl [5]. This superiority stems from ethanol’s ideal balance of polarity for substrate/catalyst solubility and proton availability for imine reduction stabilization.

    Acidity control proves paramount. Hydrogenation fails entirely in neutral ethanol even after 120 hours (Table 1). Weak acids (acetic acid) afford moderate yields (47-59%), while HCl (8 equivalents, 2M aqueous) in ethanol achieves optimal results (93% yield). Excess acidity (16 eq. HCl) proves detrimental, promoting over-reduction of hydroxymethyl to methyl (12% byproduct formation) [5]. Buffer systems also demonstrate significant effects: acetate buffers (acetic acid/sodium acetate) facilitate the initial condensation of glyoxals with 2-phenyl-4,5,6-triaminopyrimidine, forming the pteridine ring prior to reduction. This buffered medium maintains pH stability critical for controlling reaction kinetics and minimizing decomposition of sensitive intermediates [1].

    Table 2: Influence of Acidic Conditions and Solvent on Hydrogenation Efficiency

    EntryAcidEquivalentsSolventTime (h)Yield (%)Notes
    1None-Ethanol1200No reaction
    2AcOH4Ethanol6054Moderate conversion
    3AcOH8Ethanol6047Excess acid reduces yield
    4AcOHexcessAcOH6059Acid as solvent
    5HCl4Ethanol2482Good conversion
    6HCl8Ethanol2493Optimal conditions
    7HCl16Ethanol2478Methyl byproduct forms
    8HCl8Methanol821Poor solvent choice
    9HCl8Acetone4846Slow reaction

    Stereoselective Hydrogenation Techniques for Chiral Derivatives

    While the unsubstituted tetrahydropteridine core lacks stereocenters, biologically active derivatives often require precise chiral induction at the C6 position. This is exemplified by tetrahydrobiopterin (BH₄), where the (6R) stereochemistry is essential for binding and cofactor activity in nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. Catalytic hydrogenation strategies achieve stereocontrol through three primary approaches:

    • Chiral Auxiliary-Mediated Reduction: Pre-formation of chiral N-acetylbiopterin derivatives enables highly diastereoselective hydrogenation. Reduction of N2,1',2'-triacetylbiopterin over PtO₂ in ethanol furnishes the desired (6R)-tetraacetyl-5,6,7,8-tetrahydrobiopterin dihydrochloride in 67% isolated yield with excellent stereoselectivity after crystallization [7].
    • pH-Controlled Stereoselection: Catalytic hydrogenation of biopterin itself over platinum oxide exhibits dramatic pH dependence. Performing the reduction at alkaline pH (11.4) results in near-exclusive formation of the biologically relevant (6R)-isomer [7]. This high selectivity likely arises from stereodifferentiating interactions between the prochiral substrate and the catalyst surface under alkaline conditions.
    • Substrate-Directed Hydrogenation: 6-Hydroxyalkyl substituted pterins undergo hydrogenation with transfer of chirality from the existing stereocenter in the side chain. The adjacent chiral center guides facial selectivity during imine reduction, yielding diastereomerically enriched tetrahydropterins [7].

    Biochemical studies highlight the critical importance of stereochemistry for function. Binding affinity measurements demonstrate that both BH₄ and its oxidation product BH₂ bind eNOS with similar affinity (Kd ≈ 80 nM). However, BH₂ is catalytically incompetent. This underscores that while binding is not stereospecific, catalysis absolutely requires the correct redox state AND stereochemistry provided by (6R)-BH₄. Cellular studies confirm that eNOS coupling efficiency (NO vs. O₂˙⁻ production) correlates directly with the BH₄:BH₂ ratio, not merely absolute BH₄ concentration [4]. Synthetic chiral tetrahydropteridine derivatives must therefore replicate the natural (6R) configuration to effectively serve as enzyme cofactors or therapeutic agents targeting pterin-dependent pathways.

    Properties

    CAS Number

    116955-21-6

    Product Name

    5,6,7,8-Tetrahydropteridine hydrochloride

    IUPAC Name

    5,6,7,8-tetrahydropteridine;hydrochloride

    Molecular Formula

    C6H9ClN4

    Molecular Weight

    172.62

    InChI

    InChI=1S/C6H8N4.ClH/c1-2-9-6-5(8-1)3-7-4-10-6;/h3-4,8H,1-2H2,(H,7,9,10);1H

    InChI Key

    FWSPBRSKOVLJNV-UHFFFAOYSA-N

    SMILES

    C1CNC2=NC=NC=C2N1.Cl

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.